3-Sec-butoxybenzaldehyde

Beschreibung

Contextual Significance of Aromatic Aldehydes in Chemical Research

Aromatic aldehydes are organic compounds where an aldehyde functional group (-CHO) is directly attached to an aromatic ring. fiveable.me This structural motif imparts a unique blend of reactivity, making them indispensable reagents and intermediates in organic synthesis. fiveable.menumberanalytics.com The carbonyl group in aromatic aldehydes is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic, a characteristic that dictates much of their chemistry. ncert.nic.in They readily undergo nucleophilic addition reactions at the carbonyl carbon, a feature that is central to the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.me

Unique Structural Features and Functional Group Interplay in 3-Sec-Butoxybenzaldehyde

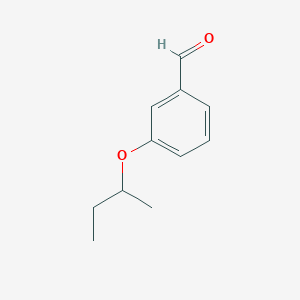

This compound possesses a distinct molecular architecture that sets it apart. The molecule consists of a benzene (B151609) ring substituted with two functional groups: a formyl group (-CHO) at position 1 and a sec-butoxy group [-OCH(CH₃)CH₂CH₃] at position 3. This arrangement, specifically the meta-substitution pattern, influences the electronic properties and steric environment of the molecule.

The sec-butoxy group is an ether linkage, which acts as an electron-donating group through resonance, thereby influencing the reactivity of the aromatic ring and the attached aldehyde. This interplay between the electron-donating ether group and the electron-withdrawing aldehyde group is a key determinant of the molecule's chemical behavior. The presence of the bulky sec-butyl group also introduces steric hindrance around one side of the aromatic ring, which can direct the approach of reagents in synthetic transformations.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ chemimpex.com |

| Molecular Weight | 178.2 g/mol chemimpex.com |

| Appearance | Liquid chemimpex.com |

| Purity | ≥ 95% (NMR) chemimpex.com |

| Storage Conditions | 0-8°C chemimpex.com |

| Boiling Point (Predicted) | 273.9±13.0 °C chemicalbook.com |

| Density (Predicted) | 1.018±0.06 g/cm³ chemicalbook.com |

Interactive Data Table: Key Properties of this compound

Role of this compound as a Versatile Intermediate in Advanced Synthetic Pathways

The unique structural characteristics of this compound make it a valuable intermediate in the construction of more complex molecular architectures. chemimpex.com Its utility is particularly noted in the synthesis of pharmaceuticals and agrochemicals, where precise control over molecular structure is paramount. chemimpex.com The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations. For example, it can undergo Wittig reactions to form alkenes, reductive amination to produce amines, and various condensation reactions to build larger scaffolds.

The sec-butoxy group, while influencing the reactivity, can also be a stable protecting group for a hydroxyl functionality. In multi-step syntheses, it is often necessary to mask a reactive group while transformations are carried out elsewhere in the molecule. The ether linkage of the sec-butoxy group is generally robust under a variety of reaction conditions, yet it can be cleaved if necessary, adding to the synthetic utility of the molecule. This versatility allows chemists to incorporate the 3-hydroxybenzaldehyde (B18108) moiety into a target molecule at a later stage of the synthesis.

Overview of Current Research Trajectories Involving this compound

Current research involving this compound appears to be focused on its application as a building block in several key areas. It is utilized in the synthesis of complex organic molecules, contributing to advancements in chemical research and development. chemimpex.com The compound serves as an intermediate in the creation of various pharmaceutical compounds, aiding in the discovery of new potential medications. chemimpex.com

Furthermore, its aromatic nature and pleasant aroma have led to its use as a key ingredient in the fragrance industry for perfumes and other scented products. chemimpex.com Research also extends to its use in the formulation of specialty polymers, where it can contribute to materials with unique industrial properties. chemimpex.com The ongoing exploration of its reactions and incorporation into novel molecular frameworks highlights its continued relevance in the field of organic synthesis.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-butan-2-yloxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-9(2)13-11-6-4-5-10(7-11)8-12/h4-9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZAJWUUHHMPCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC(=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655684 |

Source

|

| Record name | 3-[(Butan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-09-3 |

Source

|

| Record name | 3-(1-Methylpropoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915924-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Butan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Sec Butoxybenzaldehyde and Analogous Derivatives

Rational Design and Retrosynthetic Analysis for 3-Sec-Butoxybenzaldehyde

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the ether linkage and the aldehyde group.

A logical retrosynthetic approach identifies two key bond formations:

C-O Bond Formation: The sec-butoxy ether linkage can be formed via nucleophilic substitution, suggesting 3-hydroxybenzaldehyde (B18108) and a sec-butyl halide as precursors.

C-C Bond Formation: The aldehyde group can be introduced onto a sec-butoxybenzene ring through a formylation reaction.

This analysis leads to two primary synthetic pathways, which are explored in detail in the subsequent sections. The choice between these pathways often depends on the availability and cost of starting materials, as well as the desired reaction scale and efficiency.

Established Chemical Synthesis Routes

The synthesis of this compound is typically achieved through a two-step process involving the introduction of the butoxy group followed by formylation, or vice-versa.

A common and effective method for forming the ether linkage is the Williamson ether synthesis. google.com This reaction involves the deprotonation of a phenol (B47542), in this case, 3-hydroxybenzaldehyde, to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, such as 2-bromobutane (B33332) or 2-iodobutane.

The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. unimi.it The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Table 1: O-Alkylation Reaction Parameters

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

| 3-Hydroxybenzaldehyde | 2-Bromobutane | K₂CO₃ | DMF | 80-100 °C |

| 3-Hydroxybenzaldehyde | 2-Iodobutane | NaH | THF | Room Temp to Reflux |

It is important to note that using a secondary alkyl halide like 2-bromobutane can sometimes lead to elimination side products, although this is generally less of a concern with phenoxide nucleophiles compared to more basic alkoxides.

An alternative synthetic strategy involves introducing the aldehyde group onto a pre-existing sec-butoxybenzene ring. This can be accomplished through various formylation methods.

This method involves the preparation of a Grignard reagent from 3-bromo-sec-butoxybenzene. The Grignard reagent, a potent nucleophile, then reacts with an electrophilic formylating agent like N,N-dimethylformamide (DMF). google.comwikipedia.org The initial adduct formed is subsequently hydrolyzed with an aqueous acid to yield the desired this compound. google.com

The formation of the Grignard reagent requires anhydrous conditions, as it readily reacts with water. libretexts.org Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used. wikipedia.org

Reaction Scheme:

Formation of Grignard Reagent: 3-sec-butoxyphenyl bromide + Mg → 3-sec-butoxyphenylmagnesium bromide

Formylation: 3-sec-butoxyphenylmagnesium bromide + DMF → Intermediate adduct

Hydrolysis: Intermediate adduct + H₃O⁺ → this compound

This method is particularly useful when the starting material is the corresponding aryl halide.

Several other formylation reactions can be employed to synthesize aromatic aldehydes. These methods offer alternatives to the Grignard-based approach and can be advantageous depending on the specific substrate and desired reaction conditions.

Vilsmeier-Haack Reaction: This reaction uses a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide, such as DMF, to formylate activated aromatic rings. google.com The sec-butoxy group is an activating group, making the aromatic ring susceptible to electrophilic substitution.

Gattermann Reaction: The Gattermann reaction introduces a formyl group using hydrogen cyanide (HCN) and a Lewis acid catalyst. google.com Due to the toxicity of HCN, a modification known as the Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid, is sometimes preferred, although it is typically more effective for simple aromatic hydrocarbons.

Duff Reaction: This method uses hexamethylenetetramine to formylate phenols. While applicable to hydroxy-substituted precursors, it generally provides moderate yields.

Rieche Formylation: This method utilizes dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄) to formylate activated aromatic compounds. mdpi.com

Table 2: Comparison of Alternative Formylation Methods

| Reaction Name | Reagents | Substrate Requirement |

| Vilsmeier-Haack | POCl₃, DMF | Activated aromatic rings |

| Gattermann | HCN, Lewis Acid | Activated aromatic rings |

| Duff | Hexamethylenetetramine | Phenols |

| Rieche | Cl₂CHOMe, Lewis Acid | Activated aromatic rings |

Formylation Reactions of Substituted Butoxyphenyl Precursors

Stereoselective Synthesis of Chiral this compound Isomers (e.g., (S)-3-(sec-Butoxy)benzaldehyde)

The sec-butoxy group contains a stereocenter, meaning that this compound can exist as a racemic mixture of (R) and (S) enantiomers. The synthesis of a single enantiomer, such as (S)-3-(sec-butoxy)benzaldehyde, requires a stereoselective approach. nih.gov

One common strategy is to start with an enantiomerically pure precursor. For instance, the O-alkylation of 3-hydroxybenzaldehyde can be performed using an enantiomerically pure sec-butyl halide, such as (R)-2-bromobutane or (S)-2-bromobutane. The Williamson ether synthesis typically proceeds with inversion of configuration at the chiral center of the alkyl halide (an Sₙ2 mechanism). Therefore, to obtain (S)-3-(sec-butoxy)benzaldehyde, one would ideally start with (R)-2-bromobutane.

Alternatively, enzymatic resolutions or chiral chromatography could be employed to separate the enantiomers from a racemic mixture of this compound. However, incorporating the chirality from the beginning of the synthesis is often more efficient. The development of catalytic asymmetric methods for such transformations remains an active area of research in organic synthesis. researchgate.netgoogle.com

Application of Chiral Auxiliaries

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov After the desired stereoselective transformation, the auxiliary is removed. For the synthesis of enantiomerically enriched sec-alkyl aryl ethers analogous to this compound, a chiral auxiliary can be attached to either the phenol or the alkylating agent to induce facial selectivity during the carbon-oxygen bond formation.

While direct literature on the use of chiral auxiliaries for this compound is scarce, the principles can be extrapolated from established asymmetric synthesis methodologies. researchgate.net For instance, a chiral alcohol can be used to form a chiral enol ether, which then participates in a diastereoselective reaction. nih.gov Another approach involves attaching a well-known auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam, to a precursor molecule to direct a subsequent alkylation step. wikipedia.orgresearchgate.netsioc-journal.cn The diastereoselectivity of such reactions is often high, allowing for the separation of diastereomers and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product. wikipedia.org

Table 1: Examples of Chiral Auxiliaries and Their Potential Application in Asymmetric Ether Synthesis

| Chiral Auxiliary | Origin/Type | Typical Application | Potential Role in Synthesis |

|---|---|---|---|

| Evans Oxazolidinones | Amino acid-derived | Asymmetric aldol (B89426) reactions, alkylations. researchgate.net | Control of stereocenters in precursors to either the phenolic or alkyl component. |

| Oppolzer's Camphorsultam | Terpene-derived | Asymmetric Diels-Alder, Michael additions, alkylations. wikipedia.org | Directing the stereoselective formation of the C-O bond or related functionalities. |

| Pseudoephedrine | Natural alkaloid | Asymmetric alkylation of amides. wikipedia.orgnih.gov | Synthesis of chiral precursors through diastereoselective alkylation. |

| (R)-BINOL | Axially chiral diol | Chiral ligand and auxiliary in various reactions. wikipedia.org | Can be derivatized to form a chiral ether itself, directing further reactions. wikipedia.org |

| (S)-Lactate | Natural product-derived | Used in C-H functionalization reactions. organic-chemistry.org | Can be employed as an auxiliary on a reactant to achieve moderate to high diastereoselectivity. organic-chemistry.org |

The general strategy involves three key steps: covalent attachment of the auxiliary to a substrate, the diastereoselective bond-forming reaction, and the non-destructive removal of the auxiliary. wikipedia.org

Asymmetric Catalysis in Carbon-Oxygen Bond Formation

Asymmetric catalysis offers a more atom-economical approach to chiral compounds by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral ethers like this compound, transition-metal catalyzed C-O cross-coupling reactions are of significant interest. nih.gov

Copper-based catalytic systems have been developed for the enantioselective O-alkylation of phenols and aliphatic alcohols. nih.gov For example, a chiral copper catalyst with a bisoxazoline (BOX) ligand can facilitate the enantioconvergent substitution of racemic α-haloamides with phenols to produce α-alkoxyamides with good enantioselectivity. nih.gov Similar strategies could be adapted for the reaction between 3-hydroxybenzaldehyde and a racemic sec-butyl halide or another suitable electrophile. Copper-catalyzed asymmetric Friedel-Crafts-type alkylations of electron-rich phenols have also been reported, demonstrating another potential pathway. acs.orgrsc.org

Palladium catalysts have also been explored for asymmetric C-O bond formation, though often for more complex diaryl ethers. researchgate.net Nickel-catalyzed cross-coupling reactions are emerging as a powerful tool for activating C–O bonds, which could potentially be applied in an enantioselective manner to synthesize chiral alkyl aryl ethers from racemic benzylic ether precursors. researchgate.netchinesechemsoc.orgscispace.com

Table 2: Selected Asymmetric Catalytic Systems for C-O Bond Formation

| Metal Catalyst | Chiral Ligand Type | Reaction Type | Potential Applicability |

|---|---|---|---|

| Copper(I) or (II) | Bisoxazoline (BOX) | Asymmetric O-arylation/alkylation | Synthesis of chiral aryl ethers from phenols and alkylating agents. nih.govnih.gov |

| Copper(I) or (II) | Tridentate Ketimine (P,N,N) | Asymmetric Friedel-Crafts Alkylation | Propargylic alkylation of phenols, adaptable for other alkylating agents. rsc.org |

| Rhodium(II) | Chiral Carboxamidates (e.g., PTTL) | C-H Functionalization/Insertion | Asymmetric functionalization of benzyl (B1604629) silyl (B83357) ethers, a related transformation. organic-chemistry.org |

| Nickel(0) or (II) | N-Heterocyclic Carbene (NHC) | Enantioselective C-O Bond Cleavage/Cross-Coupling | Alkylative cross-coupling via activation of aromatic C-O bonds. researchgate.net |

The primary challenge in applying these methods to a relatively simple molecule like this compound is achieving high enantioselectivity with small, unactivated substrates.

Exploration of Green Chemistry Principles in this compound Production

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For a commodity chemical, applying these principles is crucial for sustainable manufacturing.

Solvent-Free Reaction Systems

Eliminating volatile organic solvents is a key goal of green chemistry. cem.com Solvent-free, or neat, reactions can lead to reduced waste, lower costs, and often, faster reaction times. qau.edu.pk Microwave-assisted organic synthesis (MAOS) has proven particularly effective for solvent-free reactions. cem.comtsijournals.com The Williamson ether synthesis has been successfully performed under solvent-free, microwave-assisted conditions, often by adsorbing the reactants onto a solid support like potassium carbonate. sid.irorgchemres.orgoatext.com This approach could be directly applied to the reaction of 3-hydroxybenzaldehyde with a sec-butyl halide. Mechanochemical methods, which use mechanical energy (e.g., ball-milling) to induce reactions, also offer a solvent-free alternative. researchgate.net

Benign Solvent Utilization

When a solvent is necessary, using environmentally benign options is preferred. Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. researchgate.net For reactions involving organic substrates insoluble in water, such as the Williamson ether synthesis, phase-transfer catalysis (PTC) is a powerful technique. researchgate.netnumberanalytics.com A phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase (containing the alkyl halide) to react. numberanalytics.comwikipedia.org Alternatively, performing the reaction in aqueous micellar media using surfactants can create "nanoreactors" that overcome solubility issues. researchgate.netscirp.org Glycerol, a biodegradable and non-toxic solvent derived from biomass, is another promising green solvent for various organic syntheses, including O-alkylation. unina.it

One-Pot Multicomponent Reactions

One-pot reactions, where multiple sequential reaction steps are carried out in the same reactor without isolating intermediates, improve efficiency by saving time, energy, and resources. Several one-pot procedures applicable to the synthesis of alkoxybenzaldehydes have been developed. For example, a one-pot O-alkylation/Wittig olefination of hydroxybenzaldehydes has been reported where the initial O-alkylation step is directly relevant. mdpi.com More directly, one-pot syntheses of alkoxybenzaldehydes from the corresponding hydroxybenzaldehydes have been described, sometimes as part of a multi-step process that can be conducted in a single vessel. qau.edu.pkthieme-connect.comgoogle.com Such a process for this compound would typically involve the in-situ formation of the 3-phenoxide of benzaldehyde (B42025) followed by the addition of the sec-butylating agent.

Process Optimization and Scalability Considerations for Research and Development

Transitioning a synthetic route from laboratory research to larger-scale production requires careful process optimization and consideration of scalability. The goal is to develop a process that is safe, cost-effective, robust, and sustainable. numberanalytics.com

For the synthesis of this compound via the Williamson ether synthesis, a key challenge is the competition between the desired SN2 substitution and the E2 elimination side reaction. numberanalytics.commasterorganicchemistry.com This is particularly problematic with secondary alkyl halides like 2-bromobutane. wikipedia.orgnumberanalytics.comaskfilo.com Optimization would involve a careful selection of the base, solvent, and temperature to favor substitution over elimination. numberanalytics.com Weaker bases and polar aprotic solvents like DMF or DMSO are often preferred, while lower temperatures can suppress the elimination pathway. numberanalytics.comnumberanalytics.com

Table 3: Key Parameters for Process Optimization of Williamson Ether Synthesis

| Parameter | Considerations for Scalability | Optimization Strategy |

|---|---|---|

| Reactants | Cost and availability of 3-hydroxybenzaldehyde and sec-butyl halide. Purity of starting materials. | Select the most economical and readily available starting materials. Ensure consistent quality to avoid side reactions. |

| Base | Strength, cost, safety, and ease of handling/removal. | Use milder bases like K₂CO₃ over stronger, more hazardous ones like NaH where possible. pnu.ac.ir |

| Solvent | Environmental impact, cost, boiling point (for heat management), and recovery/recycling. | Prefer green solvents (water, ethanol) with PTC or benign aprotic solvents (DMSO) that can be recycled. numberanalytics.comcareers360.com |

| Temperature | Heat transfer on a large scale, energy consumption, and control of exothermic reactions. Minimizing E2 elimination. | Operate at the lowest possible temperature that provides a reasonable reaction rate. askfilo.com |

| Reaction Time | Throughput and reactor occupancy. | Optimize catalyst loading and temperature to minimize cycle time without compromising yield or purity. |

| Work-up/Purification | Minimizing waste streams, avoiding difficult extractions or chromatography. | Design a process that allows for simple work-up, such as precipitation and filtration or distillation. numberanalytics.com |

Scalability of techniques like microwave-assisted synthesis is also a consideration. While historically limited to small scales, modern continuous-flow microwave reactors allow for larger-scale production. tsijournals.com The scalability of a tandem, microwave-assisted Williamson synthesis has been demonstrated for preparing dialdehydes up to the 50 mmol scale, suggesting its potential for industrial application. sid.irorgchemres.org

Reactivity and Mechanistic Investigations of 3 Sec Butoxybenzaldehyde

Intrinsic Reactivity of the Aldehyde Carbonyl Group

The chemical behavior of 3-sec-butoxybenzaldehyde is largely dictated by the aldehyde functional group (-CHO) attached to the benzene (B151609) ring. The carbonyl group within the aldehyde is highly polarized due to the significant difference in electronegativity between the carbon and oxygen atoms. This polarization results in a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom. Consequently, the carbonyl carbon is electrophilic and serves as a primary site for attack by nucleophiles.

Hydrate Formation: In the presence of water, aldehydes can reversibly form geminal diols, also known as hydrates. ualberta.ca This reaction is a nucleophilic addition of water to the carbonyl group. For most aromatic aldehydes, the equilibrium of this reaction favors the starting aldehyde over the hydrate. The reaction can be catalyzed by either acid or base. ualberta.ca

Cyanohydrin Formation: this compound reacts with hydrogen cyanide (HCN) in a nucleophilic addition reaction to form a cyanohydrin. openstax.org This reaction is typically catalyzed by a small amount of base, which generates the cyanide ion (CN⁻), a potent nucleophile. openstax.org The cyanide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated by a molecule of HCN, yielding the cyanohydrin product and regenerating the cyanide ion catalyst. libretexts.org Cyanohydrins are versatile synthetic intermediates, as the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. openstax.org

| Reactant | Reagents | Product |

|---|---|---|

| This compound | HCN, NaCN (catalyst) | 2-Hydroxy-2-(3-sec-butoxyphenyl)acetonitrile |

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful carbon-based nucleophiles that readily add to aldehydes. chemguide.co.uklibretexts.org The reaction of this compound with a Grignard reagent involves the nucleophilic attack of the carbanionic 'R' group on the carbonyl carbon. youtube.com This addition results in the formation of a magnesium alkoxide intermediate. Subsequent treatment with a dilute acid (acidic workup) protonates the alkoxide to yield a secondary alcohol. chemguide.co.ukyoutube.com This reaction is a crucial method for forming new carbon-carbon bonds. libretexts.org

| Organometallic Reagent | Reagent Formula | Final Product after Acidic Workup |

|---|---|---|

| Methylmagnesium Bromide | CH₃MgBr | 1-(3-sec-Butoxyphenyl)ethanol |

| Ethylmagnesium Chloride | CH₃CH₂MgCl | 1-(3-sec-Butoxyphenyl)propan-1-ol |

| Phenylmagnesium Bromide | C₆H₅MgBr | (3-sec-Butoxyphenyl)(phenyl)methanol |

Acetal (B89532) Formation: In the presence of an acid catalyst, this compound reacts with two equivalents of an alcohol to form an acetal. The reaction proceeds through a hemiacetal intermediate. This reaction is reversible, and water is typically removed to drive the equilibrium towards the acetal product. Acetals are stable in basic and neutral conditions, making them excellent protecting groups for aldehydes during other synthetic transformations. youtube.com

Thioacetal Formation: Analogous to acetal formation, aldehydes react with thiols under acidic conditions (often using a Lewis acid like zinc chloride) to form thioacetals. youtube.comyoutube.com Thioacetals are generally more stable than their acetal counterparts.

Hydrolysis: Both acetals and thioacetals can be converted back to the original aldehyde through hydrolysis. Acetal hydrolysis is achieved by treatment with aqueous acid. Thioacetal hydrolysis is more challenging and often requires the presence of a metal salt, such as mercuric chloride (HgCl₂), to facilitate the reaction. youtube.com

Imine Formation: this compound reacts with primary amines (RNH₂) under mildly acidic conditions (pH 4-5) to form imines, also known as Schiff bases. chemistrysteps.comopenstax.org The reaction begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Elimination of water leads to the formation of an iminium ion, which is then deprotonated to yield the final imine product. openstax.orglibretexts.org

Enamine Formation: When this compound reacts with a secondary amine (R₂NH), an enamine is formed. chemistrysteps.comyoutube.com The mechanism is similar to imine formation up to the creation of the iminium ion intermediate. openstax.org However, because the nitrogen in a secondary amine lacks a second proton to lose, deprotonation occurs at an adjacent carbon atom (the α-carbon), resulting in the formation of a carbon-carbon double bond adjacent to the nitrogen atom. chemistrysteps.comopenstax.org

The aldehyde group of this compound is readily oxidized to a carboxylic acid group, forming 3-sec-butoxybenzoic acid. This is a common and important transformation in organic synthesis. chemguide.co.ukresearchgate.net Various oxidizing agents can accomplish this conversion, ranging from strong oxidants to milder, more selective reagents.

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, followed by acidification | Strong oxidant capable of oxidizing other functional groups if present. youtube.com |

| Potassium Dichromate (K₂Cr₂O₇) | Aqueous sulfuric acid, heat | A strong, traditional oxidant. chemguide.co.uk |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | A mild oxidant; its reaction to form a silver mirror is a classic test for aldehydes. |

| Sodium Hypochlorite (NaClO) | Basic media, microwave assistance possible | A less hazardous alternative to heavy metal oxidants. researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst | Considered a "green" oxidant as the byproduct is water. organic-chemistry.org |

Table of Compounds

| Compound Name | Molecular Formula |

|---|---|

| 1-(3-sec-Butoxyphenyl)ethanol | C₁₂H₁₈O₂ |

| 1-(3-sec-Butoxyphenyl)propan-1-ol | C₁₃H₂₀O₂ |

| 2-Hydroxy-2-(3-sec-butoxyphenyl)acetonitrile | C₁₂H₁₅NO₂ |

| This compound | C₁₁H₁₄O₂ |

| 3-sec-Butoxybenzoic acid | C₁₁H₁₄O₃ |

| (3-sec-Butoxyphenyl)(phenyl)methanol | C₁₇H₂₀O₂ |

| Hydrogen Cyanide | HCN |

| Hydrogen Peroxide | H₂O₂ |

| Mercuric Chloride | HgCl₂ |

| Potassium Dichromate | K₂Cr₂O₇ |

| Potassium Permanganate | KMnO₄ |

| Silver Oxide | Ag₂O |

| Sodium Hypochlorite | NaClO |

| Water | H₂O |

| Zinc Chloride | ZnCl₂ |

Reduction Reactions to Alcohols and Alkanes

The carbonyl group in this compound can be reduced to either a primary alcohol or completely deoxygenated to a methyl group (alkane), depending on the reagents and conditions employed.

Metal hydride reagents are standard for the reduction of aldehydes to primary alcohols. chemistnotes.com Both sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for converting this compound to (3-sec-butoxyphenyl)methanol. openochem.orglumenlearning.com

Sodium Borohydride (NaBH₄): A milder and more selective reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. uop.edu.pkyoutube.com It is safer to handle than LiAlH₄. youtube.com

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). lumenlearning.comuop.edu.pk It is less selective and will also reduce other functional groups like esters and carboxylic acids. openochem.orglumenlearning.com

The mechanism for both reagents involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. uop.edu.pkdalalinstitute.comucalgary.ca This attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. ucalgary.ca A subsequent acidic workup protonates the alkoxide to yield the final primary alcohol product. lumenlearning.comuop.edu.pkucalgary.ca

Table 2: Comparison of Metal Hydride Reagents for Reduction of this compound

| Reagent | Formula | Reactivity | Solvent | Product |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild, Selective | Protic (e.g., MeOH, EtOH) | (3-sec-butoxyphenyl)methanol |

To achieve complete reduction of the aldehyde group to a methyl group (a methylene (B1212753) group), converting this compound to 3-sec-butyltoluene, deoxygenation reactions are employed. The two most common methods are the Wolff-Kishner and Clemmensen reductions. organic-chemistry.org The choice between them depends on the substrate's stability to acidic or basic conditions. masterorganicchemistry.com

Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions. wikipedia.org The aldehyde is first reacted with hydrazine (B178648) (N₂H₄) to form a hydrazone intermediate. alfa-chemistry.combyjus.com This hydrazone is then heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. pharmaguideline.com The base facilitates the elimination of nitrogen gas (N₂) and the formation of a carbanion, which is then protonated by the solvent to yield the alkane product. wikipedia.orgbyjus.compharmaguideline.com The sec-butoxy ether linkage is stable under these basic conditions, making the Wolff-Kishner reduction a suitable method. alfa-chemistry.com

Clemmensen Reduction: This reduction occurs under strongly acidic conditions, using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). pw.liveannamalaiuniversity.ac.inwikipedia.org The reaction is particularly effective for aryl ketones and aldehydes. annamalaiuniversity.ac.in The precise mechanism is complex and not fully understood but is believed to involve electron transfer from the surface of the zinc metal. wikipedia.orglibretexts.org A significant consideration for using this method with this compound is the stability of the sec-butoxy ether group. Ether linkages can be susceptible to cleavage under hot, strongly acidic conditions. Therefore, the Wolff-Kishner reduction would likely be the more reliable method to avoid potential cleavage of the C-O ether bond.

Carbonyl Condensation and Related Reactions

The aldehyde group of this compound can act as an electrophile in carbon-carbon bond-forming reactions.

Because this compound lacks α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), it cannot enolize and undergo self-condensation. However, it can readily participate as the electrophilic partner in a crossed aldol (B89426) condensation with another aldehyde or ketone that does possess α-hydrogens. vedantu.com When the electrophile is an aromatic aldehyde, this specific type of crossed aldol reaction is known as a Claisen-Schmidt condensation . byjus.comwikipedia.orgvedantu.com

The reaction is typically base-catalyzed. The base (e.g., NaOH or KOH) abstracts an acidic α-proton from the enolizable partner (e.g., acetone (B3395972) or acetophenone) to form a nucleophilic enolate ion. askiitians.comyoutube.com This enolate then attacks the electrophilic carbonyl carbon of this compound. youtube.com The resulting β-hydroxy carbonyl intermediate (the aldol addition product) readily undergoes dehydration (loss of water) under the reaction conditions to form a highly conjugated α,β-unsaturated carbonyl compound, which is often a stable, colored solid. youtube.compraxilabs.com

Table 3: Examples of Claisen-Schmidt Condensation with this compound

| Enolizable Partner | Base | Expected Product (after dehydration) |

|---|---|---|

| Acetone | NaOH | (E)-4-(3-(sec-butoxy)phenyl)but-3-en-2-one |

Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new carbon-carbon double bond. In the case of this compound, the electrophilic carbon of the aldehyde group is the site of attack by the carbanion generated from the active methylene compound.

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, which facilitates the deprotonation of the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting intermediate subsequently undergoes dehydration to form the final α,β-unsaturated product.

The presence of the sec-butoxy group at the meta position has a modest electronic influence on the reactivity of the aldehyde group. As an electron-donating group through resonance, the sec-butoxy substituent slightly increases the electron density on the aromatic ring, which can have a minor deactivating effect on the aldehyde's electrophilicity. However, this effect is generally not significant enough to impede the Knoevenagel condensation. A variety of active methylene compounds can be successfully employed in this reaction with this compound, leading to a diverse range of products.

Below is a representative table of potential Knoevenagel condensation products of this compound with various active methylene compounds, based on known reactions with substituted benzaldehydes.

Table 1: Representative Knoevenagel Condensation Reactions of this compound

| Active Methylene Compound | Product | Typical Catalyst |

| Malononitrile | 2-(3-(sec-butoxy)benzylidene)malononitrile | Piperidine |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(3-(sec-butoxy)phenyl)acrylate | Piperidine/Acetic Acid |

| Diethyl malonate | Diethyl 2-(3-(sec-butoxy)benzylidene)malonate | Piperidine/Acetic Acid |

| Nitromethane | 1-(sec-butoxy)-3-(2-nitrovinyl)benzene | Ammonium (B1175870) Acetate |

Wittig Reaction and Olefination

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. For this compound, this reaction provides a reliable route to various substituted styrenes. The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which acts as a nucleophile and attacks the carbonyl carbon of the aldehyde.

The mechanism proceeds through a dipolar intermediate called a betaine, which then forms a four-membered ring intermediate known as an oxaphosphetane. This oxaphosphetane subsequently collapses to yield the alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. The formation of the stable phosphine oxide is a major driving force for the reaction.

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphonium ylide used. Non-stabilized ylides, such as those with simple alkyl substituents, generally lead to the formation of (Z)-alkenes. In contrast, stabilized ylides, which contain electron-withdrawing groups that can delocalize the negative charge on the carbanion, typically afford (E)-alkenes with high selectivity.

The sec-butoxy group on the benzaldehyde (B42025) ring does not significantly interfere with the course of the Wittig reaction. Therefore, a wide array of ylides can be reacted with this compound to produce a corresponding variety of olefinic products.

Table 2: Predicted Products of the Wittig Reaction with this compound

| Phosphonium Ylide | Expected Major Alkene Product | Stereoselectivity |

| Methyltriphenylphosphonium bromide (with strong base) | 1-(sec-butoxy)-3-vinylbenzene | N/A |

| Ethyltriphenylphosphonium bromide (with strong base) | 1-(sec-butoxy)-3-(prop-1-en-1-yl)benzene | Predominantly (Z)-isomer |

| (Methoxycarbonylmethylene)triphenylphosphorane | Methyl 3-(3-(sec-butoxy)phenyl)acrylate | Predominantly (E)-isomer |

| Benzyltriphenylphosphonium chloride (with strong base) | 1-(sec-butoxy)-3-((E)-styryl)benzene | Predominantly (E)-isomer |

Electrophilic Aromatic Substitution (EAS) of the Benzaldehyde Ring

Directing Effects of Butoxy and Aldehyde Substituents

In electrophilic aromatic substitution reactions of this compound, the regiochemical outcome is determined by the combined directing effects of the sec-butoxy and aldehyde groups. These two substituents exert opposing electronic influences on the aromatic ring.

The sec-butoxy group is an activating and ortho, para-directing group. The oxygen atom of the alkoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This electron donation increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. The resonance structures show an increased electron density at the ortho and para positions relative to the sec-butoxy group.

The aldehyde group (-CHO) , on the other hand, is a deactivating and meta-directing group. The carbonyl group is strongly electron-withdrawing due to both the inductive effect of the electronegative oxygen atom and the resonance effect, which pulls electron density out of the ring. This deactivates the ring towards electrophilic attack. The resonance structures indicate a buildup of positive charge at the ortho and para positions relative to the aldehyde group, making the meta position the least deactivated and therefore the preferred site for electrophilic attack.

Regioselectivity and Electronic Influences

In this compound, the two substituents are in a meta relationship to each other. The powerful ortho, para-directing effect of the activating sec-butoxy group and the meta-directing effect of the deactivating aldehyde group work in concert to direct incoming electrophiles to specific positions on the ring.

The positions ortho and para to the sec-butoxy group are C2, C4, and C6. The position meta to the aldehyde group is C5. The directing effects can be summarized as follows:

Sec-butoxy group directs to: C2, C4, C6

Aldehyde group directs to: C5

The most activated positions are ortho and para to the strongly activating sec-butoxy group. Therefore, electrophilic substitution is expected to occur predominantly at the positions activated by the sec-butoxy group. Of these, the C2 and C6 positions are ortho to the sec-butoxy group, while the C4 position is para. The C5 position, being meta to the aldehyde, is also a potential site of substitution, but the activating effect of the alkoxy group generally dominates.

Considering steric hindrance from the bulky sec-butoxy group, attack at the C2 position might be slightly disfavored compared to the C4 and C6 positions. However, the primary directing influence will be the activation by the sec-butoxy group. Therefore, the major products of electrophilic aromatic substitution on this compound are expected to be the 2-, 4-, and 6-substituted isomers, with the potential for a mixture of products. For instance, in the nitration of the closely related 3-methoxybenzaldehyde (B106831), the major product is 3-methoxy-6-nitrobenzaldehyde, with smaller amounts of the 2-nitro and 4-nitro isomers formed.

Catalytic Aspects of this compound Transformations

The NHC-catalyzed benzoin (B196080) reaction is a classic example of umpolung catalysis, where two molecules of an aldehyde couple to form an α-hydroxy ketone. eurjchem.com The reaction is initiated by the formation of the Breslow intermediate, which then acts as the key nucleophilic species. nih.gov

The catalytic cycle for the NHC-catalyzed benzoin condensation of an aromatic aldehyde generally proceeds as follows:

Formation of the Breslow intermediate as described in section 3.3.2.

The nucleophilic Breslow intermediate attacks the carbonyl carbon of a second molecule of the aldehyde.

This attack forms a new tetrahedral intermediate.

Collapse of this intermediate, with the elimination of the NHC catalyst, yields the benzoin product.

The electronic nature of the substituents on the aromatic ring of the aldehyde can influence the rate and efficiency of the benzoin reaction. eurjchem.com Electron-donating groups, like the sec-butoxy group in this compound, can increase the nucleophilicity of the Breslow intermediate, potentially affecting the rate of the subsequent coupling step. However, they also slightly decrease the electrophilicity of the second aldehyde molecule. The steric hindrance of the substituent can also play a role, with bulky groups potentially slowing down the reaction. eurjchem.com

Despite the extensive research on the NHC-catalyzed benzoin reaction with a wide variety of aromatic aldehydes, specific studies on the benzoin condensation of this compound, including reaction yields and stereoselectivities, are not prominently featured in the reviewed literature. eurjchem.combeilstein-journals.org

Table 2: Hypothetical Benzoin Reaction of this compound with Different NHC Catalysts This table presents hypothetical data based on general trends observed in NHC-catalyzed benzoin reactions and is for illustrative purposes only. Actual experimental results for this compound are not available in the cited literature.

| Entry | NHC Catalyst Precursor | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | Thiazolium Salt | DBU | THF | 60 | 75 |

| 2 | Triazolium Salt | K2CO3 | Dioxane | 80 | 82 |

Metal-catalyzed cross-coupling and functionalization reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While aldehydes themselves can undergo direct C-H functionalization, they are more commonly converted to other functional groups (e.g., halides or triflates from the corresponding phenol) to participate in cross-coupling reactions.

For a molecule like this compound, several potential metal-catalyzed transformations could be envisioned:

Decarbonylative Coupling: The aldehyde functional group can be removed, and the aryl C-H bond can be functionalized in the presence of a suitable metal catalyst, often from the palladium or rhodium families.

Coupling of a Derived Aryl Halide: Conversion of the aldehyde to a phenol (B47542) (via Baeyer-Villiger oxidation and hydrolysis) followed by conversion to an aryl halide or triflate would open up a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. sigmaaldrich.comnih.gov The sec-butoxy group would likely be stable under many of these reaction conditions.

Directed C-H Functionalization: The aldehyde or a derivative could potentially act as a directing group to functionalize an ortho C-H bond, although this is less common for meta-substituted benzaldehydes.

However, a review of the current scientific literature does not reveal specific examples of metal-catalyzed coupling or functionalization reactions where this compound is the starting substrate.

Biocatalysis offers a green and often highly selective alternative to traditional chemical synthesis. Enzymes such as oxidoreductases can catalyze the reduction of aldehydes to alcohols or the oxidation to carboxylic acids with high enantioselectivity.

For this compound, potential biocatalytic transformations include:

Reduction to Alcohol: Alcohol dehydrogenases (ADHs) are a class of enzymes that can reduce aldehydes to their corresponding primary alcohols. The enzyme specificity would depend on the size and nature of the substituent on the aromatic ring. The sec-butoxy group would present a moderately bulky substituent that may influence the ability of the enzyme's active site to accommodate the substrate.

Oxidation to Carboxylic Acid: Aldehyde dehydrogenases (ALDHs) or oxidases could be employed for the oxidation of this compound to 3-sec-butoxybenzoic acid.

Cyanohydrin Formation: Oxynitrilases can catalyze the enantioselective addition of hydrogen cyanide to aldehydes to form cyanohydrins, which are valuable chiral building blocks in organic synthesis. nih.gov

While the biocatalytic reduction of benzaldehyde and other substituted benzaldehydes has been reported using various microorganisms and isolated enzymes, specific studies on the enzyme specificity and biocatalytic transformations of this compound are not found in the surveyed literature. scielo.org.mx The steric and electronic properties of the sec-butoxy group would be a key determinant of its suitability as a substrate for a given enzyme.

Table 3: Potential Biocatalytic Transformations of this compound and Relevant Enzyme Classes This table outlines potential biocatalytic reactions based on known enzyme classes and does not represent experimentally verified transformations for this compound.

| Transformation | Product | Enzyme Class | Potential Selectivity |

|---|---|---|---|

| Reduction | (3-sec-butoxyphenyl)methanol | Alcohol Dehydrogenase (ADH) | Enantioselective if a prochiral center is formed. |

| Oxidation | 3-sec-butoxybenzoic acid | Aldehyde Dehydrogenase (ALDH) | --- |

Derivatization and Advanced Functionalization of 3 Sec Butoxybenzaldehyde

Elaboration of the Aldehyde Functionality for Complex Molecular Architectures

The reactivity of the formyl group in 3-sec-butoxybenzaldehyde allows for its conversion into a variety of other functional groups and molecular systems. Through well-established condensation and cyclization reactions, this aromatic aldehyde serves as a key precursor for the synthesis of intricate molecules with applications in materials science, pharmaceuticals, and coordination chemistry.

The synthesis of cinnamic acid and its derivatives from aromatic aldehydes is a fundamental transformation in organic chemistry, often achieved through classic condensation reactions. These methods are applicable to this compound for the formation of 3-sec-butoxy-α,β-unsaturated systems.

Two prevalent methods for this synthesis are the Perkin reaction and the Knoevenagel condensation.

Perkin Reaction : This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding carboxylic acid, which acts as a weak base. For the synthesis of a cinnamic acid derivative from this compound, the aldehyde would be reacted with acetic anhydride and sodium acetate. uns.ac.idscispace.com The reaction typically requires heating to proceed via an aldol-type condensation. uns.ac.id

Knoevenagel Condensation : A more general and widely used method is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like pyridine or piperidine (B6355638). researchgate.net This reaction proceeds through a condensation step followed by decarboxylation to yield the α,β-unsaturated acid. researchgate.net This method is noted for its efficiency and is a common route for synthesizing a variety of cinnamic acid derivatives. researchgate.netthepharmajournal.com

The reactivity of the benzaldehyde (B42025) in these condensations can be influenced by the nature of the substituents on the aromatic ring. Generally, electron-donating groups, such as the sec-butoxy group, may decrease the reactivity of the carbonyl carbon compared to unsubstituted benzaldehyde. researchgate.net

| Starting Aldehyde | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | Cinnamic acid | 85.3 | researchgate.net |

| 4-Butoxybenzaldehyde | 4-Butoxycinnamic acid | 64.5 | researchgate.net |

| 4-Butylbenzaldehyde | 4-Butylcinnamic acid | 69.3 | researchgate.net |

| 4-Phenylbenzaldehyde | 4-Phenylcinnamic acid | 65.5 | researchgate.net |

| 4-Chlorobenzaldehyde | 4-Chlorocinnamic acid | 80.0 | nih.gov |

The aldehyde group of this compound is a key functional handle for its incorporation into a variety of heterocyclic systems. Through condensation and multicomponent reactions, this precursor can be used to construct pyridines, xanthenes, imines, and complex macrocycles.

Terpyridines and substituted pyridines are highly important ligands in coordination chemistry and materials science. mdpi.com A common and direct approach for synthesizing 4'-aryl-substituted terpyridines involves a one-pot reaction of an aromatic aldehyde, such as this compound, with two equivalents of an acetylpyridine (e.g., 2-acetylpyridine, 3-acetylpyridine) in the presence of a base (like KOH) and a source of ammonia. nih.gov This methodology allows for the construction of the central pyridine ring of the terpyridine scaffold with the aryl substituent derived from the aldehyde at the 4'-position. nih.gov

The Hantzsch pyridine synthesis offers another versatile route to substituted pyridines. mdpi.com In its classical form, it involves a multicomponent condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by oxidation of the initially formed dihydropyridine. mdpi.com This method can be adapted to produce a wide range of pyridine derivatives.

| Starting Aldehyde | Reactant | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Ethoxybenzaldehyde | 3-Acetylpyridine | 4'-(4-Ethoxyphenyl)-3,2':6',3''-terpyridine | 16.7 | nih.gov |

| 4-Butoxybenzaldehyde | 3-Acetylpyridine | 4'-(4-Butoxyphenyl)-3,2':6',3''-terpyridine | 31.1 | nih.gov |

Xanthene derivatives are a class of heterocyclic compounds with applications as dyes and fluorescent materials. mdpi.comisca.me Their synthesis can be efficiently achieved through one-pot, multicomponent reactions (MCRs). mdpi.com A typical MCR for the synthesis of tetrahydrobenzo[a]xanthen-11-one derivatives involves the condensation of an aromatic aldehyde, a cyclic 1,3-dicarbonyl compound (such as dimedone or cyclohexane-1,3-dione), and β-naphthol. mdpi.comscholarsresearchlibrary.com

This reaction is often catalyzed by an acid or base and can be performed under solvent-free conditions or in various solvents. isca.mescholarsresearchlibrary.com The mechanism is proposed to proceed through an initial Knoevenagel condensation between the aldehyde and the dicarbonyl compound, followed by a Michael addition of β-naphthol, and subsequent cyclization and dehydration to form the xanthene core. isca.me Aromatic aldehydes substituted with either electron-donating or electron-withdrawing groups have been shown to react smoothly, affording the desired products in good to excellent yields. mdpi.comscholarsresearchlibrary.com Therefore, this compound is a suitable substrate for this transformation.

| Aldehyde | Diketone | Naphthol | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Dimedone | 2-Naphthol | 94 | mdpi.com |

| 4-Chlorobenzaldehyde | Dimedone | 2-Naphthol | 96 | mdpi.com |

| 4-Nitrobenzaldehyde | Dimedone | 2-Naphthol | 98 | mdpi.com |

| 4-Methoxybenzaldehyde | Dimedone | 2-Naphthol | 95 | mdpi.com |

| 3-Nitrobenzaldehyde | Dimedone | 2-Naphthol | 97 | mdpi.com |

The formation of imines, or Schiff bases, is a fundamental reaction of aldehydes. It involves the condensation of an aldehyde with a primary amine. redalyc.org This reaction is typically reversible and is often carried out under conditions that allow for the removal of water, thereby driving the equilibrium towards the imine product. An acid catalyst is sometimes employed to increase the reactivity of the carbonyl group. redalyc.org

This compound readily undergoes this condensation with a wide variety of primary amines (both aliphatic and aromatic) to produce the corresponding N-substituted imines. This reaction provides a straightforward method for introducing the 3-sec-butoxyphenylmethylidene moiety into various molecular structures.

Porphyrins and corroles are tetrapyrrolic macrocycles with significant applications in catalysis, medicine, and materials science. hbni.ac.inresearchgate.net The synthesis of meso-substituted porphyrins is commonly achieved through the acid-catalyzed condensation of an aldehyde with pyrrole (B145914). nih.govnih.gov

Two well-established methods are:

Adler-Longo Method : This is a one-step synthesis where the aldehyde and pyrrole are refluxed in an acidic solvent like propionic acid under aerobic conditions. While straightforward, it can result in lower yields (10-30%). nih.gov

Lindsey Synthesis : This is a two-step process that offers higher yields (10-60%). First, the aldehyde and pyrrole are reacted at high dilution in a chlorinated solvent with an acid catalyst (e.g., BF₃·OEt₂) under an inert atmosphere to form the porphyrinogen intermediate. This is followed by oxidation with an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or chloranil to yield the aromatic porphyrin. nih.govnih.gov

By using this compound in these reactions, 5,10,15,20-tetrakis(3-sec-butoxyphenyl)porphyrin can be synthesized. Similarly, corroles, which are structural analogs of porphyrins missing one meso-carbon bridge, can be synthesized in a one-pot reaction between an aromatic aldehyde and pyrrole, often in a water-methanol system with an acid catalyst, followed by oxidation. hbni.ac.inresearchgate.net

| Aldehyde | Method | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Mechanochemical | Tetraphenylporphyrin (TPP) | ~3 | nih.gov |

| 4-Nitrobenzaldehyde | H₂O-MeOH/HCl | 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin | 20 | nih.gov |

| 4-Methylbenzaldehyde | H₂O-MeOH/HCl | 5,10,15,20-Tetrakis(4-methylphenyl)porphyrin | 22 | nih.gov |

| 4-Methoxybenzaldehyde | H₂O-MeOH/HCl | 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | 25 | nih.gov |

Insufficient Information Available for Comprehensive Article on this compound Derivatization

Initial research efforts to gather information for a detailed article on the derivatization and advanced functionalization of this compound have revealed a significant lack of specific data within publicly accessible scientific literature. The planned article was to focus on the preparation of nitrated tricyclic systems and late-stage diversification strategies utilizing this specific chemical scaffold.

Extensive searches were conducted to locate detailed research findings on the use of this compound in the synthesis of nitrated tricyclic systems. However, no dedicated studies or methodologies detailing this specific transformation were identified.

Similarly, a thorough investigation into the application of this compound in late-stage diversification strategies proved fruitless. This included searches for its use in modular synthetic approaches for library generation and in high-throughput synthesis of chemically diverse analogs. The available literature does not appear to contain specific examples or established protocols for employing this compound as a scaffold in these advanced drug discovery and chemical biology techniques.

Due to the absence of specific research data on the preparation of nitrated tricyclic systems from this compound and its application in late-stage diversification for library generation and high-throughput synthesis, it is not possible to construct the requested scientifically accurate and detailed article at this time. The core topics outlined for the article are not addressed in the currently available body of scientific literature.

Further research and publication in this specific area of organic chemistry would be required to provide the necessary information for a comprehensive review.

Advanced Spectroscopic Characterization and Analytical Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 3-sec-butoxybenzaldehyde in solution. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed to assign every proton and carbon signal and to map the covalent framework of the molecule.

Based on the analysis of analogous compounds, such as 3-methoxybenzaldehyde (B106831) and other alkoxybenzenes, a predicted set of ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ is presented below.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.95 (s, 1H) | ~192.5 | Aldehyde Proton and Carbon |

| Aromatic C2 | ~7.45 (s, 1H) | ~123.0 | Aromatic Methine |

| Aromatic C4 | ~7.30 (d, 1H) | ~122.0 | Aromatic Methine |

| Aromatic C5 | ~7.48 (t, 1H) | ~130.5 | Aromatic Methine |

| Aromatic C6 | ~7.15 (d, 1H) | ~113.0 | Aromatic Methine |

| Aromatic C1 | - | ~137.5 | Quaternary (Aldehyde-bearing) |

| Aromatic C3 | - | ~159.0 | Quaternary (Ether-bearing) |

| sec-butoxy (-OCH(CH₃)CH₂CH₃) | ~4.40 (sextet, 1H) | ~76.0 | Methine (CH) |

| sec-butoxy (-OCH(CH₃)CH₂CH₃) | ~1.70 (m, 2H) | ~29.0 | Methylene (B1212753) (CH₂) |

| sec-butoxy (-OCH(CH₃)CH₂CH₃) | ~1.30 (d, 3H) | ~19.5 | Methyl (CH₃) |

| sec-butoxy (-OCH(CH₃)CH₂CH₃) | ~0.95 (t, 3H) | ~10.0 | Methyl (CH₃) |

While 1D NMR provides initial data, 2D NMR experiments are indispensable for confirming the complex structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons on the benzene (B151609) ring and, crucially, map the connectivity within the sec-butyl group: the methine proton would show correlations to both the adjacent methylene and methyl protons, and the methylene protons would correlate with the terminal methyl protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. columbia.edu It provides an unambiguous link between the ¹H and ¹³C spectra. For instance, the aldehyde proton signal at ~9.95 ppm would correlate with the carbon signal at ~192.5 ppm, confirming the aldehyde assignment. Similarly, each aromatic proton and each proton on the sec-butoxy group would be paired with its corresponding carbon signal. sdsu.educolumbia.edu

A correlation from the aldehyde proton to the aromatic carbons C2 and C6, confirming its position.

Correlations from the methine proton of the sec-butoxy group (~4.40 ppm) to the aromatic carbon C3, definitively establishing the ether linkage at the meta position.

Correlations between the aromatic protons and their neighboring carbons, further confirming the substitution pattern.

Isotopic labeling is a powerful method used to trace the path of atoms through reactions or to simplify complex NMR spectra. wikipedia.orgmusechem.com In the context of this compound, deuteration (replacement of ¹H with ²H) could be employed in several ways.

For example, selective deuteration of the aldehyde proton (CHO to CDO) would cause its signal to disappear from the ¹H NMR spectrum, providing unequivocal confirmation of its assignment. In mechanistic studies, if this compound were to undergo a reduction, labeling the aldehyde with deuterium (B1214612) would allow researchers to track the fate of this specific atom, clarifying the reaction mechanism. Furthermore, incorporating stable isotopes like ¹³C at specific positions can be used to follow metabolic pathways or degradation processes of the molecule. nih.govscbt.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₁H₁₄O₂. HRMS analysis, typically using techniques like electrospray ionization (ESI) or electron ionization (EI), would be used to verify this formula.

The expected exact mass can be calculated with high precision, and the experimental value obtained from HRMS must match this theoretical value within a very narrow tolerance (typically <5 ppm) to confirm the molecular formula. The isomeric compound 4-n-butoxybenzaldehyde has a recorded exact mass of 178.09938, which serves as a reliable reference for this compound.

High-Resolution Mass Spectrometry Data for C₁₁H₁₄O₂

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₂ |

| Calculated Exact Mass | 178.09938 u |

| Commonly Observed Adducts (ESI+) | [M+H]⁺, [M+Na]⁺ |

| Calculated m/z for [M+H]⁺ | 179.10666 |

| Calculated m/z for [M+Na]⁺ | 201.08861 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including both FT-IR and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment. The spectra arise from the vibrations of chemical bonds upon absorption of infrared radiation or through inelastic scattering of laser light.

The FT-IR and Raman spectra of this compound would be dominated by characteristic vibrations of the aldehyde and sec-butoxy groups, as well as the benzene ring. The assignments are based on extensive data from benzaldehyde (B42025) and related alkoxy compounds. nist.govresearchgate.net

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3100–3000 | Stretching of C-H bonds on the benzene ring. |

| C-H Stretch (Alkyl) | 2975–2850 | Asymmetric and symmetric stretching of C-H bonds in the sec-butoxy group. |

| C-H Stretch (Aldehyde) | 2850–2820 and 2750–2720 | Characteristic Fermi resonance doublet for the aldehyde C-H bond. |

| C=O Stretch (Aldehyde) | 1710–1690 | Strong, sharp absorption in IR characteristic of an aromatic aldehyde carbonyl group. |

| C=C Stretch (Aromatic) | 1600–1450 | Multiple bands corresponding to the stretching of carbon-carbon bonds within the benzene ring. |

| C-O-C Stretch (Ether) | 1260–1200 (asymm.) and 1075–1020 (symm.) | Stretching vibrations of the aryl-alkyl ether linkage. |

| C-H Bend (Aromatic) | 900–675 | Out-of-plane bending ("wagging") of aromatic C-H bonds, indicative of the substitution pattern. |

Strong intramolecular interactions, such as hydrogen bonding, significantly influence the vibrational frequencies of the involved functional groups. For a molecule to exhibit intramolecular hydrogen bonding, it must possess both a hydrogen bond donor (e.g., -OH, -NH) and an acceptor (e.g., C=O, -O-) in close spatial proximity, typically in an ortho configuration on an aromatic ring. doubtnut.com

In the case of this compound, the two functional groups—an aldehyde and an ether—are in a meta relationship on the benzene ring. The molecule lacks a hydrogen bond donor like a hydroxyl group. Consequently, this compound is not capable of forming intramolecular hydrogen bonds. The absence of such interactions means that the vibrational frequencies observed, particularly for the C=O stretch of the aldehyde, are not shifted by this effect and would appear in the typical range for an unconjugated aromatic aldehyde that is not involved in hydrogen bonding. Weaker dipole-dipole interactions between the ether and aldehyde groups may be present but would have a negligible and not easily discernible effect on the vibrational spectra.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

The process begins with the growth of a high-quality single crystal of the target derivative. This is a critical step, as the quality of the diffraction data is directly dependent on the orderliness of the crystal lattice. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.

By systematically rotating the crystal and collecting the diffraction data, a complete dataset is acquired. The positions and intensities of the diffraction spots are then used to calculate an electron density map of the repeating unit of the crystal, known as the unit cell. From this map, the positions of the individual atoms can be determined, and a model of the molecular structure is built and refined.

Detailed research findings from X-ray crystallographic studies of benzaldehyde derivatives reveal the significant influence of substituents on their crystal packing. nih.govrsc.org The solid-state structures are often stabilized by a network of intermolecular interactions, such as weak C–H⋯O hydrogen bonds, π–π stacking, and halogen bonding. nih.govrsc.org The carbonyl group of the benzaldehyde moiety is frequently involved in forming diverse hydrogen-bonding synthons. nih.govrsc.org

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C11H13BrO2 |

| Formula Weight | The mass of one mole of the compound. | 257.12 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P21/c |

| a (Å) | Unit cell dimension along the a-axis. | 10.123(4) |

| b (Å) | Unit cell dimension along the b-axis. | 8.456(2) |

| c (Å) | Unit cell dimension along the c-axis. | 14.789(5) |

| α (°) | Unit cell angle. | 90 |

| β (°) | Unit cell angle. | 109.45(3) |

| γ (°) | Unit cell angle. | 90 |

| Volume (Å3) | The volume of the unit cell. | 1194.5(7) |

| Z | The number of molecules in the unit cell. | 4 |

| Density (calculated) (g/cm3) | The calculated density of the crystal. | 1.430 |

This table is illustrative and does not represent data for an actual this compound derivative.

The structural data obtained from X-ray crystallography is crucial for understanding structure-property relationships. For instance, the conformation of the sec-butoxy group and its orientation relative to the benzaldehyde ring can influence the molecule's reactivity and its interactions with biological targets. Furthermore, the analysis of intermolecular interactions in the crystal lattice provides insights into the material's physical properties, such as melting point and solubility. In essence, X-ray crystallography offers an atomic-level blueprint that is fundamental to the comprehensive characterization of any new crystalline derivative of this compound.

Computational and Theoretical Chemistry Studies of 3 Sec Butoxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, reactivity, and electronic properties of organic compounds. These computational methods provide a molecular-level depiction of electron distribution and energy, which dictates the chemical behavior of the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry for investigating the electronic structure of many-body systems. jocpr.com It has been successfully applied to a wide range of benzaldehyde (B42025) derivatives to predict their properties. jmaterenvironsci.com

Geometry optimization is a crucial first step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzaldehyde and its derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to determine optimized structural parameters like bond lengths and angles. jocpr.com These calculations have shown that for many substituted benzaldehydes, the molecule belongs to the Cs point group symmetry. jocpr.com

The electronic structure of these molecules is significantly influenced by the substituents on the benzene (B151609) ring. The sec-butoxy group in 3-sec-butoxybenzaldehyde, being an electron-donating group, is expected to influence the electron density distribution of the aromatic ring. This, in turn, affects the reactivity and spectroscopic properties of the molecule. The presence of the aldehyde group, which is electron-withdrawing, further complicates this electronic landscape.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. jocpr.comopenaccesspub.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For many benzaldehyde derivatives, the HOMO is typically distributed over the phenyl ring and the oxygen of the carbonyl group. mdpi.com In contrast, the LUMO is often located over the entire molecule, including the substituent groups. nih.gov The energy gap is a crucial factor in determining the charge transfer interactions that can occur within the molecule. nih.govmalayajournal.org

Table 1: Representative HOMO-LUMO Energy Gaps of Substituted Benzaldehydes Calculated by DFT (Note: These values are for analogous compounds and serve as an estimation for this compound.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 4-hydroxybenzaldehyde | -6.21 | -1.78 | 4.43 |

| 2-hydroxy-3-methoxybenzaldehyde | -5.89 | -1.93 | 3.96 |

| (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde | -6.1018 | -2.2835 | 3.8183 malayajournal.org |

| 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine | -5.0725 | -1.0149 | 3.0437 openaccesspub.org |

This table is interactive. You can sort the columns by clicking on the headers.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.netresearchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), prone to nucleophilic attack. malayajournal.orgmdpi.com Green and yellow represent areas with intermediate potential. malayajournal.org

In studies of substituted benzaldehydes like 4-hydroxybenzaldehyde, the MEP map shows that the most negative potential is concentrated around the oxygen atom of the carbonyl group, making it a likely site for electrophilic interaction. mdpi.com Conversely, the hydrogen atoms, particularly of the hydroxyl group if present, are characterized by a positive potential, indicating their susceptibility to nucleophilic attack. mdpi.com For this compound, it is expected that the oxygen of the aldehyde group would be an electron-rich center, while the hydrogen of the aldehyde group and the protons on the aromatic ring would be electron-deficient.

Ab Initio Methods (e.g., Hartree-Fock, Post-Hartree-Fock Approaches)

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for understanding molecular electronic structure. researchgate.net

Studies on substituted benzaldehydes have utilized the HF method, often with basis sets like 6-311++G(d,p), to investigate conformational isomers and their vibrational frequencies. researchgate.net For instance, in difluorobenzaldehydes, HF calculations have been used to determine the relative energies of different rotational conformers (rotomers) and predict which is more stable in the ground state. researchgate.net While DFT methods have become more popular due to their balance of accuracy and computational cost, ab initio methods like HF and more advanced post-Hartree-Fock approaches remain important for benchmarking and for systems where DFT may be less reliable.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their interactions with their environment, such as solvent molecules or biological macromolecules. mdpi.com

Molecular dynamics (MD) simulations have been employed to investigate the behavior of benzaldehyde derivatives in various contexts. For example, MD simulations have been used to understand the interactions between benzaldehyde-based corrosion inhibitors and metal surfaces, providing a detailed picture of the adsorption process. mdpi.com These simulations can reveal the orientation of the inhibitor molecules on the surface and the nature of the intermolecular forces at play. mdpi.com